
1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopropylmethyl group and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde typically involves the following steps:
Cyclopropanation: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene or a carbenoid reagent.
Aldehyde Formation: The aldehyde group can be introduced through the oxidation of a primary alcohol or the reduction of an ester or acid chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by oxidation or reduction steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of 1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carboxylic acid.
Reduction: Formation of 1-(Cyclopropylmethyl)-3-methylcyclopentane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropylmethyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-3-methylcyclopentane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde is unique due to the presence of both a cyclopropylmethyl group and an aldehyde group
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-9-4-5-11(6-9,8-12)7-10-2-3-10/h8-10H,2-7H2,1H3 |
InChI Key |
DQXIMGPTRCQZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


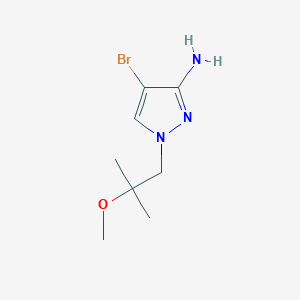
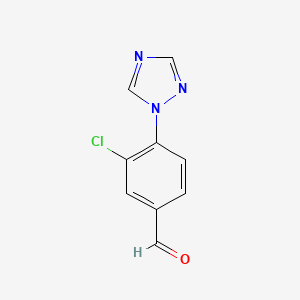
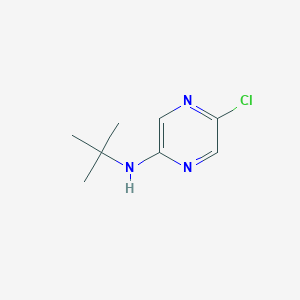
![(4-Methoxybutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13311141.png)
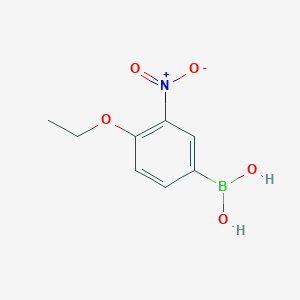
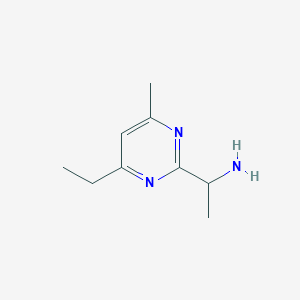
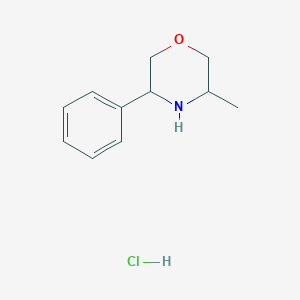
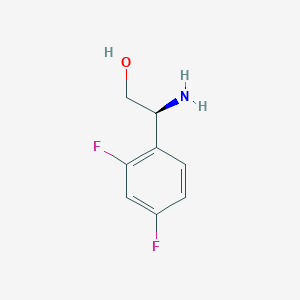
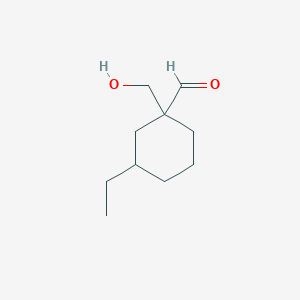

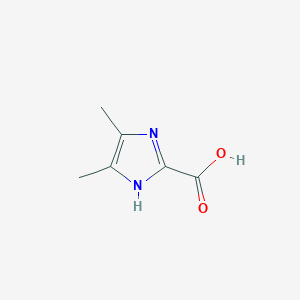
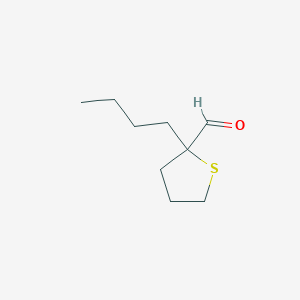
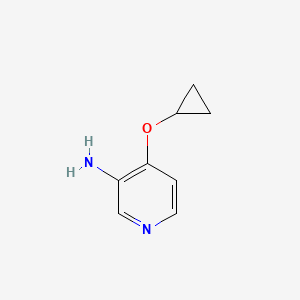
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
